4-(2-Fluoro-4-methoxyphenyl)picolinic acid
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Overview
Description
4-(2-Fluoro-4-methoxyphenyl)picolinic acid is an organic compound that belongs to the class of picolinic acids It is characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to a picolinic acid moiety
Preparation Methods
The synthesis of 4-(2-Fluoro-4-methoxyphenyl)picolinic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-4-methoxybenzene and picolinic acid.
Reaction Conditions: The reaction conditions often involve the use of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K2CO3). The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production: On an industrial scale, the synthesis may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve high purity and yield of the final product.
Chemical Reactions Analysis
4-(2-Fluoro-4-methoxyphenyl)picolinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce alcohols or amines.
Substitution: The fluorine atom and methoxy group on the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(2-Fluoro-4-methoxyphenyl)picolinic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.
Medicine: In medicinal chemistry, this compound is explored as a lead compound for the development of new drugs. Its structural features make it a valuable scaffold for designing molecules with improved pharmacological profiles.
Industry: The compound is used in the development of specialty chemicals and materials. Its incorporation into polymers and coatings can enhance their thermal stability, chemical resistance, and other desirable properties.
Mechanism of Action
The mechanism of action of 4-(2-Fluoro-4-methoxyphenyl)picolinic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting cellular processes. The presence of fluorine and methoxy groups can influence the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
4-(2-Fluoro-4-methoxyphenyl)picolinic acid can be compared with other similar compounds, such as:
Picloram: A picolinic acid derivative with herbicidal properties. Unlike this compound, picloram contains chlorine atoms instead of fluorine and methoxy groups.
6-(4-Fluoro-3-methoxyphenyl)picolinic acid: A structurally similar compound with the fluorine and methoxy groups positioned differently on the phenyl ring. This positional difference can affect the compound’s chemical reactivity and biological activity.
5-Fluoro-2-methoxyphenylboronic acid: Another fluorine and methoxy-substituted compound, but with a boronic acid moiety instead of a picolinic acid group. This structural variation leads to different chemical properties and applications.
Properties
IUPAC Name |
4-(2-fluoro-4-methoxyphenyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO3/c1-18-9-2-3-10(11(14)7-9)8-4-5-15-12(6-8)13(16)17/h2-7H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLZBPTCFJLSFJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=NC=C2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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